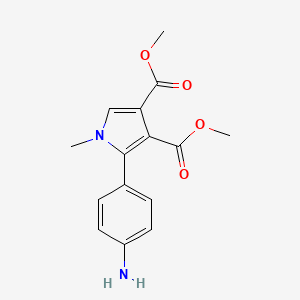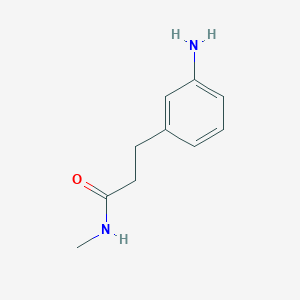
3-(3-aminophenyl)-N-methylpropanamide
Übersicht
Beschreibung
3-(3-Aminophenyl)-N-methylpropanamide, often referred to as 3-APMPA, is a synthetic compound used in various scientific research applications. It is a derivative of the naturally occurring amino acid phenylalanine and is used as an intermediate in the synthesis of other compounds. 3-APMPA has been used in a variety of research applications, ranging from studying the mechanism of action of drugs to studying the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry
3-(3-Aminophenyl)-N-methylpropanamide serves as a significant synthetic intermediate in chemical research. Its structural components, including the amine group and the amide functionality, make it versatile for modifications and transformations. This adaptability facilitates the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. For instance, its amine group can undergo various reactions, including alkylation, acylation, and coupling, to generate a wide range of derivatives with potential bioactive properties (Friedman, 2003).
Wirkmechanismus
Target of Action
The primary target of 3-(3-aminophenyl)-N-methylpropanamide is the Folate Receptor Alpha (FolRα). This receptor is a cell-surface protein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in these cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .
Mode of Action
3-(3-aminophenyl)-N-methylpropanamide, also known as SC209, is a tubulin-targeting cytotoxic agent . It is part of a larger compound known as STRO-002, which is an antibody-drug conjugate (ADC) that targets FolRα . STRO-002 binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The biochemical pathways affected by 3-(3-aminophenyl)-N-methylpropanamide involve the disruption of tubulin, a key protein in the formation of the cell’s cytoskeleton . By targeting tubulin, SC209 disrupts the cell’s structure and division process, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-aminophenyl)-N-methylpropanamide contribute to its bioavailability and efficacy. STRO-002, which carries the 3-(3-aminophenyl)-N-methylpropanamide molecule, is stable in circulation with no change in drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice
Result of Action
The result of the action of 3-(3-aminophenyl)-N-methylpropanamide is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . While STRO-002 lacks nonspecific cytotoxicity toward FolRα-negative cell lines, bystander killing of target negative cells was observed when cocultured with target positive cells .
Action Environment
The action of 3-(3-aminophenyl)-N-methylpropanamide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models . .
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPZATWDRHOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



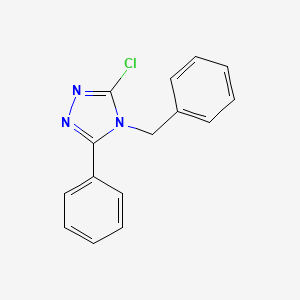
![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
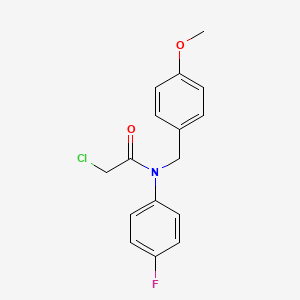
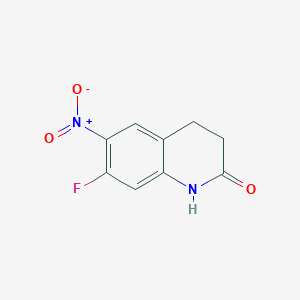
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
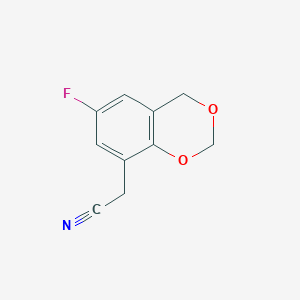
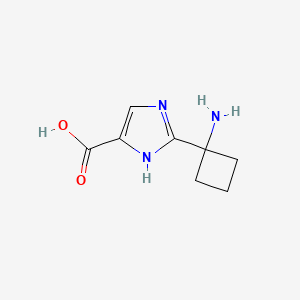
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
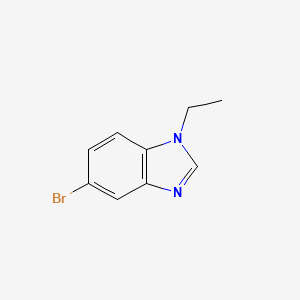

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)
